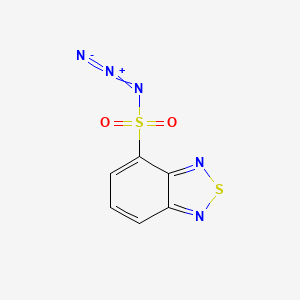

2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It has been known since the 19th century .

Synthesis Analysis

2,1,3-Benzothiadiazole is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products are sulfur dioxide and HCl .

Molecular Structure Analysis

The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character .

Chemical Reactions Analysis

2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .

Physical And Chemical Properties Analysis

The chemical formula of 2,1,3-Benzothiadiazole is C6H4N2S . It has a molar mass of 136.17 g·mol −1 . The melting point is 54.0 °C (129.2 °F; 327.1 K) and the boiling point is 203.0 °C (397.4 °F; 476.1 K) .

科学的研究の応用

Synthesis and Chemical Reactions

- Diazotransfer Reagent: Benzotriazol-1-yl-sulfonyl azide, a related compound, is a stable diazotransfer reagent useful in synthesizing various amides, azido protected peptides, esters, ketones, and thioesters, and in generating a wide range of azides and diazo compounds (Katritzky et al., 2010).

- Synthesis of Thiazoles: A process for synthesizing 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides (similar in structure to benzothiadiazole-4-sulfonyl azide), and thionoesters has been reported, demonstrating the utility of sulfonyl azides in organic synthesis (Miura et al., 2015).

Catalysis and Organic Synthesis

- Catalyzed Annulation: An Ir-catalyzed annulation of imidamides with sulfonyl azides produces 1,2-disubstituted benzimidazoles, important in organic synthesis and drug discovery. This highlights the role of sulfonyl azides in catalytic processes (Xu et al., 2017).

- Thermal Reactions with Aryl Azides: In the presence of 1,2,3-benzothiadiazole, thermal reactions of aryl azides lead to compounds like phenothiazine and thianthrene, indicating a chemical interaction between these substances (Benati et al., 1980).

Photophysical and Sensing Applications

- Fluorescent Sensors for Fuel Adulteration: Lipophilic 2,1,3-benzothiadiazoles have been used as optical sensors for detecting material and gasoline adulteration with ethanol. Their high solubility and photophysical properties make them suitable for tagging materials (Isoppo et al., 2020).

- Molecular Environment Effects on Photophysical Properties: Novel 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole exhibit effects of the molecular environment on luminescent properties, highlighting their potential in photophysical applications (Khisamov et al., 2022).

Coordination Chemistry and Crystal Engineering

- Functionalized Benzothiadiazoles in Crystal Engineering: Functionalized 2,1,3-benzothiadiazoles have applications in metal coordination chemistry and crystal engineering, forming complexes with metals like Zn and facilitating the study of organic solid structures (Bashirov et al., 2014).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-diazo-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5O2S2/c7-10-11-15(12,13)5-3-1-2-4-6(5)9-14-8-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQNADSWXHJJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B2450268.png)

![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)

![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)